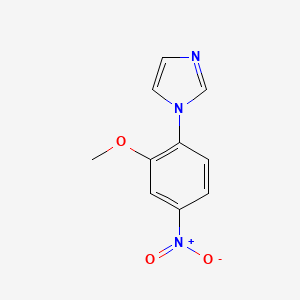

1-(2-Methoxy-4-nitrophenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-16-10-6-8(13(14)15)2-3-9(10)12-5-4-11-7-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHPLYXDHICZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Methoxy 4 Nitrophenyl 1h Imidazole

Retrosynthetic Analysis and Precursor Design for Imidazole (B134444) Construction

A retrosynthetic analysis of 1-(2-methoxy-4-nitrophenyl)-1H-imidazole suggests that the most logical disconnection is at the N-Caryl bond, cleaving the molecule into two primary precursors: an imidazole ring and a substituted benzene (B151609) derivative. mdpi.com This approach is the most common and versatile for constructing N-aryl heterocycles.

Key Precursors:

Imidazole: The simplest five-membered aromatic heterocycle containing two nitrogen atoms. It is commercially available and serves as a direct nucleophile in N-arylation reactions.

1-Halo-2-methoxy-4-nitrobenzene: This precursor provides the substituted aryl component. The halogen atom (typically F, Cl, Br, or I) acts as a leaving group in cross-coupling reactions. The synthesis of this precursor often starts from more readily available materials like 2-methoxyaniline. acs.org

A common route to 1-halo-2-methoxy-4-nitrobenzene involves a multi-step sequence starting from o-methoxyaniline. This typically includes:

Acetylation: Protection of the amino group as an acetamide (B32628) to direct the subsequent nitration and prevent oxidation. acs.org

Nitration: Introduction of the nitro group at the para position relative to the amino group, favored by the directing effect of the methoxy (B1213986) and acetamido groups.

Hydrolysis: Removal of the acetyl protecting group to yield 2-methoxy-4-nitroaniline (B147289). nih.govcommonorganicchemistry.com

Sandmeyer Reaction (or similar): Conversion of the amino group to a halide (e.g., via diazotization followed by treatment with a copper(I) halide) to furnish the desired 1-halo-2-methoxy-4-nitrobenzene.

Alternatively, direct nitration of 1-fluoro-2-methoxybenzene could potentially yield 4-fluoro-2-methoxy-1-nitrobenzene, a suitable precursor for nucleophilic aromatic substitution or cross-coupling reactions. nih.gov

Optimized Synthetic Routes for this compound

The formation of the N-Caryl bond between the imidazole and the phenyl ring is the cornerstone of synthesizing the target molecule. Several modern synthetic methodologies can be employed for this transformation.

Multi-Component Cyclocondensation Reactions

While not as common as N-arylation strategies for this specific target, multi-component reactions (MCRs) offer a convergent approach to substituted imidazoles. nih.gov A plausible, though not explicitly reported for this compound, MCR could involve the one-pot condensation of 2-methoxy-4-nitroaniline, a 1,2-dicarbonyl compound (like glyoxal), and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate). nih.gov The advantage of such a method lies in its operational simplicity and the potential for rapid library synthesis.

N-Arylation Strategies for Imidazole Formation

N-arylation reactions are the most widely employed methods for the synthesis of N-aryl imidazoles and can be broadly categorized into copper-catalyzed and palladium-catalyzed cross-coupling reactions.

Ullmann Condensation (Copper-Catalyzed): This classical method involves the reaction of imidazole with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. researchgate.net Modern variations of the Ullmann reaction utilize soluble copper salts and ligands, allowing for milder reaction conditions. For the synthesis of this compound, an Ullmann condensation would involve reacting imidazole with 1-halo-2-methoxy-4-nitrobenzene using a copper source like CuI, Cu2O, or copper nanoparticles, often in the presence of a base such as K2CO3 or Cs2CO3 and a high-boiling polar solvent like DMF or NMP. researchgate.netrsc.org The presence of the electron-withdrawing nitro group on the aryl halide generally facilitates this reaction.

Buchwald-Hartwig Amination (Palladium-Catalyzed): This powerful cross-coupling reaction utilizes a palladium catalyst and a suitable phosphine (B1218219) ligand to form the C-N bond. rsc.org The reaction of imidazole with 1-halo-2-methoxy-4-nitrobenzene under Buchwald-Hartwig conditions would typically employ a palladium precursor like Pd(OAc)2 or Pd2(dba)3 and a bulky, electron-rich phosphine ligand. A strong base, such as NaOtBu or K3PO4, is also required. researchgate.net While highly effective, the cost of palladium and the sensitivity of some catalysts can be a drawback.

Catalyst Systems and Solvent Effects in Synthesis

The choice of catalyst and solvent is critical for optimizing the yield and purity of the desired product in N-arylation reactions.

| Catalyst System | Ligand Examples | Solvent Examples | Key Features |

| Copper-Based | 1,10-phenanthroline derivatives, Salen-type ligands, various diamines | DMF, NMP, DMSO, Toluene | Generally less expensive than palladium systems; can be effective for electron-deficient aryl halides. nih.govwikipedia.org |

| Palladium-Based | Biarylphosphines (e.g., XPhos, SPhos), Josiphos-type ligands | Toluene, Dioxane, THF | Often highly efficient with broad substrate scope and functional group tolerance. researchgate.net |

The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction rate and selectivity. Polar aprotic solvents like DMF, NMP, and DMSO are commonly used in copper-catalyzed reactions, while ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are frequently employed in palladium-catalyzed couplings. wikipedia.org

Reaction Condition Optimization (Temperature, Time, Stoichiometry)

Fine-tuning the reaction parameters is essential for maximizing the efficiency of the synthesis.

Temperature: Copper-catalyzed Ullmann reactions often require elevated temperatures (100-150 °C), whereas modern palladium-catalyzed systems can sometimes proceed at lower temperatures, even room temperature in some cases, depending on the reactivity of the substrates and the catalyst system. researchgate.netwikipedia.org

Time: Reaction times can vary from a few hours to 24 hours or more, depending on the reaction temperature and the efficiency of the catalyst.

Stoichiometry: The ratio of imidazole to the aryl halide is typically near 1:1, though a slight excess of one reagent may be used to drive the reaction to completion. The catalyst loading is usually in the range of 1-10 mol%. The amount and type of base are also critical variables to optimize.

Derivatization Strategies and Analogue Synthesis Based on this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogues.

Reactions involving the nitro group:

The nitro group is a versatile functional handle that can be readily transformed into other functionalities.

Reduction to an amine: The most common transformation is the reduction of the nitro group to an amine, yielding 1-(4-amino-2-methoxyphenyl)-1H-imidazole. This can be achieved using various reducing agents, such as:

Catalytic hydrogenation with H2 gas and a metal catalyst like Pd/C or Raney Nickel. commonorganicchemistry.com

Metal-acid systems like Fe/HCl or SnCl2/HCl. commonorganicchemistry.com

Transfer hydrogenation using reagents like ammonium formate.

This resulting aniline (B41778) derivative can then undergo a wide range of subsequent reactions, including acylation, sulfonylation, and diazotization followed by substitution.

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group: In some highly activated systems, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, although this is less common than for halogens. rsc.orgacs.org

Functionalization of the imidazole ring:

The imidazole ring can undergo various substitution reactions.

Electrophilic Substitution: Imidazole is susceptible to electrophilic attack, primarily at the C4 and C5 positions. globalresearchonline.net However, the electron-withdrawing nature of the N-aryl group in the target molecule may deactivate the imidazole ring towards electrophilic substitution.

C-H Arylation/Alkylation: Modern catalytic methods allow for the direct functionalization of C-H bonds. Palladium or rhodium catalysts can be used to introduce aryl or alkyl groups at the C2, C4, or C5 positions of the imidazole ring, providing a powerful tool for late-stage diversification. nih.gov

Modification of the methoxy group:

Ether Cleavage: The methoxy group can be cleaved to the corresponding phenol (B47542) using strong acids like HBr or Lewis acids such as BBr3. This would provide another handle for further derivatization, for example, through O-alkylation or O-acylation.

Functionalization of the Phenyl Ring Moiety

The substituted phenyl ring of this compound offers several avenues for further functionalization, primarily centered around the nitro group and the aromatic core itself.

The nitro group is a versatile functional handle that can be readily reduced to an amino group. This transformation is crucial for building more complex molecules, such as potential pharmaceutical agents. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and clean method. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are typically used under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, also effectively reduce the nitro group to an amine. The resulting 4-amino-2-methoxyphenyl)-1H-imidazole can then undergo a plethora of reactions typical for anilines, including diazotization followed by Sandmeyer reactions to introduce a range of substituents.

Further substitution on the phenyl ring can be challenging due to the existing substitution pattern but is not impossible. Electrophilic aromatic substitution would likely be directed by the activating methoxy group, although the deactivating effect of the nitro and imidazole groups would make such reactions difficult.

Modifications and Substitutions on the Imidazole Core

The imidazole ring itself is amenable to various modifications. The C2, C4, and C5 positions of the imidazole ring can be functionalized, though their reactivity is influenced by the N-substituent.

Direct halogenation of the imidazole ring is a common transformation. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms onto the imidazole core, typically at the C4 and/or C5 positions. arkat-usa.org The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the N-aryl substituent.

Metalation of the imidazole ring, followed by quenching with an electrophile, is a powerful strategy for introducing a wide range of substituents. The C2-proton of N-substituted imidazoles is acidic and can be removed by a strong base like n-butyllithium (n-BuLi) to generate a C2-lithiated species. This nucleophilic intermediate can then react with various electrophiles, such as aldehydes, ketones, alkyl halides, or carbon dioxide, to introduce new functional groups at the C2 position.

Post-Synthetic Functionalization of the Nitro and Methoxy Groups

Beyond the initial transformations, the nitro and methoxy groups can be further manipulated to create diverse analogues.

As mentioned, the reduction of the nitro group to an amine is a key transformation. This amino group can be further acylated, alkylated, or used to form other nitrogen-containing heterocycles.

The methoxy group can be cleaved to reveal a phenolic hydroxyl group through O-demethylation. A common and effective reagent for this transformation is boron tribromide (BBr₃). orgsyn.orgchem-station.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at low temperatures. orgsyn.orgchem-station.com The resulting phenol can then be used in a variety of reactions, such as etherification or esterification, to introduce new functionalities. It is important to consider the potential for BBr₃ to interact with the nitrogen atoms of the imidazole ring, which may require careful optimization of the reaction conditions. researchgate.net

Isolation and Purification Techniques for Synthetic Products

The successful synthesis of this compound and its derivatives relies on effective isolation and purification techniques to obtain materials of high purity.

Chromatographic Separation Methodologies

Flash column chromatography is a widely used technique for the purification of organic compounds, including imidazole derivatives. orgsyn.org The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase (eluent) is crucial for achieving good separation.

For compounds of moderate polarity like N-arylimidazoles, a common eluent system is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. ijpbs.com The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired product from starting materials and by-products. The progress of the separation is often monitored by thin-layer chromatography (TLC).

| Parameter | Description | Typical Values/Conditions | Reference |

| Stationary Phase | The solid adsorbent used in the column. | Silica gel (60 Å, 230-400 mesh) | orgsyn.org |

| Mobile Phase | The solvent system that moves through the column. | Hexane/Ethyl Acetate, Dichloromethane/Methanol | ijpbs.com |

| Elution Mode | The method of applying the mobile phase. | Isocratic (constant solvent composition) or Gradient (varying solvent composition) | orgsyn.org |

| Detection | Method for visualizing the separated compounds. | UV light (for UV-active compounds), TLC with staining | ijpbs.com |

This table presents typical parameters for flash column chromatography of related imidazole derivatives.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

Two-dimensional NMR experiments are indispensable for confirming the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. For the phenyl ring, correlations would be expected between H-3' and H-5', and between H-5' and H-6'. In the imidazole ring, correlations would be anticipated between H-4 and H-5, and potentially a weaker correlation to H-2.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the direct one-bond correlations between protons and their attached carbons. It would allow for the unambiguous assignment of the carbon signals for C-3', C-5', and C-6' of the phenyl ring, as well as C-2, C-4, and C-5 of the imidazole ring, based on the previously assigned proton shifts. The methoxy protons would correlate to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations, which helps in connecting the different fragments of the molecule. Key expected correlations would include:

The imidazole H-2 proton showing a correlation to the phenyl C-1'.

The phenyl H-6' proton showing a correlation to the imidazole C-2.

The methoxy protons showing a correlation to the phenyl C-2'.

Protons on the imidazole ring (H-2, H-4, H-5) showing correlations to neighboring carbons within the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A key NOESY correlation would be expected between the imidazole H-2 proton and the phenyl H-6' proton, and also between the methoxy protons and the phenyl H-3' proton, confirming their spatial proximity.

A hypothetical table of 2D NMR correlations is presented below:

| Proton (¹H) | COSY Correlations | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

| H-2 | H-4, H-5 (weak) | C-2 | C-1', C-4, C-5 | H-6' |

| H-4 | H-2 (weak), H-5 | C-4 | C-2, C-5 | H-5 |

| H-5 | H-2 (weak), H-4 | C-5 | C-1', C-2, C-4 | H-4 |

| H-3' | H-5' | C-3' | C-1', C-2', C-5' | OCH₃ |

| H-5' | H-3', H-6' | C-5' | C-1', C-3', C-4' | H-6' |

| H-6' | H-5' | C-6' | C-1', C-2', C-4' | H-2, H-5' |

| OCH₃ | - | C-OCH₃ | C-2' | H-3' |

Spectroscopic Analysis of 1 2 Methoxy 4 Nitrophenyl 1h Imidazole

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy provides insight into the functional groups present in the molecule.

The FTIR and Raman spectra of 1-(2-methoxy-4-nitrophenyl)-1H-imidazole would be expected to show characteristic absorption bands corresponding to its constituent functional groups.

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Aliphatic C-H (methoxy) | 2950-2850 | 2950-2850 | Stretching |

| C=C and C=N (aromatic/imidazole) | 1620-1450 | 1620-1450 | Stretching |

| NO₂ (asymmetric stretch) | 1550-1500 | 1550-1500 | Stretching |

| NO₂ (symmetric stretch) | 1360-1320 | 1360-1320 | Stretching |

| C-O-C (asymmetric stretch) | 1275-1200 | 1275-1200 | Stretching |

| C-O-C (symmetric stretch) | 1050-1000 | 1050-1000 | Stretching |

| C-N (imidazole-phenyl) | 1300-1250 | 1300-1250 | Stretching |

| Out-of-plane C-H bending | 900-675 | 900-675 | Bending |

The presence of strong bands around 1530 cm⁻¹ and 1340 cm⁻¹ would be definitive for the nitro group. The methoxy (B1213986) group would be identified by the C-H stretching bands below 3000 cm⁻¹ and the characteristic C-O-C stretching vibrations. The imidazole (B134444) ring vibrations would contribute to the complex fingerprint region between 1500 and 600 cm⁻¹.

Electronic Absorption and Emission Spectroscopy (UV-Visible and Fluorescence)

UV-Visible and fluorescence spectroscopy provide information about the electronic structure and photophysical properties of the molecule.

The primary chromophore in this molecule is the 2-methoxy-4-nitrophenyl system, with the imidazole ring acting as an auxochrome. The electronic spectrum is expected to be dominated by π → π* transitions within the aromatic system. The presence of the nitro group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, will lead to significant charge-transfer character in the electronic transitions. One would expect to see at least two major absorption bands: one at a shorter wavelength corresponding to the localized π → π* transitions of the phenyl ring, and a longer-wavelength band, likely extending into the visible region, corresponding to an intramolecular charge transfer (ICT) transition from the methoxy-substituted part of the ring to the nitro-substituted part.

Due to the presence of the nitro group, which is known to be a fluorescence quencher, the fluorescence quantum yield of this compound is expected to be very low. The excited state energy is likely to be dissipated through non-radiative pathways, such as intersystem crossing to the triplet state, facilitated by the nitro group. Therefore, significant phosphorescence might be observable at low temperatures, but fluorescence at room temperature would likely be negligible.

A summary of the predicted photophysical properties is provided below:

| Parameter | Predicted Value/Characteristic | Rationale |

| λmax (Absorption) | ~250-280 nm and ~320-380 nm | π → π* and Intramolecular Charge Transfer (ICT) transitions |

| Molar Absorptivity (ε) | High (10⁴ - 10⁵ M⁻¹cm⁻¹) | Allowed electronic transitions |

| λmax (Emission) | Likely non-fluorescent or very weak | Fluorescence quenching by the nitro group |

| Fluorescence Quantum Yield (ΦF) | < 0.01 | Efficient non-radiative decay pathways |

| Stokes Shift | Not applicable if non-fluorescent | - |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous determination of the elemental composition of novel synthetic compounds. In the structural elucidation of this compound, HRMS provides the necessary precision to confirm its molecular formula, a critical step that substantiates the proposed structure derived from other spectroscopic methods like NMR and IR spectroscopy.

The primary advantage of HRMS over conventional mass spectrometry lies in its ability to measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically within a few parts per million (ppm). This level of precision allows for the differentiation between ions that have the same nominal mass but differ in their elemental composition. For this compound, the molecular formula is established as C₁₀H₉N₃O₃. The theoretical (calculated) monoisotopic mass of the neutral molecule is determined by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O).

In a typical HRMS experiment using a soft ionization technique such as Electrospray Ionization (ESI), the molecule is often observed as its protonated form, [M+H]⁺. The high-resolution measurement of this ion's m/z value provides a stringent test for the proposed molecular formula. The experimentally determined m/z is compared against the calculated value; a close match, usually with a mass error of less than 5 ppm, provides strong evidence for the correct elemental formula. This confirmation is vital, as it rules out other potential molecular formulas that might have the same nominal mass.

The detailed research findings from HRMS analysis are pivotal. They not only corroborate the data from other analytical techniques but also provide a definitive confirmation of the compound's elemental makeup, which is a fundamental characteristic of its chemical identity.

Interactive Data Table: Theoretical HRMS Data for this compound

The following table presents the calculated high-resolution mass spectrometry data for the specified compound. This data is based on its molecular formula and is crucial for its definitive identification in a research setting.

| Molecular Formula | Species | Calculated m/z |

| C₁₀H₉N₃O₃ | [M+H]⁺ | 220.0666 |

Theoretical and Computational Chemistry Investigations of 1 2 Methoxy 4 Nitrophenyl 1h Imidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecules. By approximating the electron density, DFT methods can provide accurate descriptions of molecular geometries, electronic structures, and a host of other properties at a manageable computational cost. For 1-(2-Methoxy-4-nitrophenyl)-1H-imidazole, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

The first step in any computational analysis is the optimization of the molecular geometry to find the most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. These calculations are typically performed using a functional, such as B3LYP, in conjunction with a suitable basis set like 6-311G(d,p).

The optimized structure would reveal the relative orientation of the imidazole (B134444) and the 2-methoxy-4-nitrophenyl rings. Due to steric hindrance from the methoxy (B1213986) group at the ortho position, a non-planar arrangement between the two rings is expected. The dihedral angle between the phenyl and imidazole rings is a key parameter governing the extent of electronic communication between these two fragments. In similar structures, such as 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, the dihedral angle between the rings has been reported to be around 14.86°. nih.gov

The electronic structure characterization involves analyzing the distribution of electrons within the molecule. The presence of the electronegative nitro group and the oxygen atom of the methoxy group significantly influences the electronic landscape of the molecule.

Detailed research findings on analogous compounds suggest that the bond lengths and angles would be within the normal ranges for similar substituted imidazoles. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally implies a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely the imidazole ring and the methoxy-substituted phenyl ring. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the phenyl ring. This spatial separation of the HOMO and LUMO would indicate a charge-transfer character upon electronic excitation.

In a study of p-nitrophenol, a related compound, the HOMO-LUMO energy gap was calculated to be 4.3596 eV using the B3LYP/6-311G(d,p) method, indicating its reactive nature. For 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole, the HOMO-LUMO gap has also been a subject of computational investigation. ijrar.org

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Nitro and Methoxy Compounds

| Parameter | Representative Value (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 |

Note: These values are illustrative and based on data from similar compounds. Actual values for this compound would require specific calculations.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These parameters are invaluable for comparing the reactivity of different molecules. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile. Studies on p-nitrophenol have utilized these descriptors to characterize its reactivity.

Table 2: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Representative Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.0 eV |

| Electron Affinity (A) | -ELUMO | 2.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 eV |

| Chemical Softness (S) | 1 / η | 0.44 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 4.75 eV |

| Electrophilicity Index (ω) | χ² / 2η | 5.02 eV |

Note: These values are for illustrative purposes and are based on typical ranges for similar organic molecules.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making them likely sites for interaction with electrophiles or hydrogen bond donors. researchgate.netnih.gov The nitrogen atoms of the imidazole ring would also exhibit negative potential. nih.gov Positive potential would likely be found around the hydrogen atoms of the imidazole and phenyl rings. Such analyses have been performed on related nitroaromatic compounds to understand their reactivity. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Landscape and Stability

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and stability in different environments (e.g., in a solvent or at a particular temperature).

For this compound, MD simulations could be used to study the rotational dynamics around the C-N bond connecting the phenyl and imidazole rings. This would provide information on the flexibility of the molecule and the relative populations of different conformers. The stability of the molecule in an aqueous environment could also be assessed by simulating it in a box of water molecules and analyzing the interactions, such as hydrogen bonding, between the solute and solvent. MD simulations are frequently used to study the behavior of imidazole derivatives in various contexts. nih.govresearchgate.net

In Silico Mechanistic Studies of Chemical Reactions Involving this compound

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. This can include studying its synthesis, degradation, or its interaction with other molecules. For example, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction pathways and the calculation of activation energies, providing a deeper understanding of the reaction kinetics.

In silico studies on the degradation of nitroimidazole antibiotics like metronidazole (B1676534) have provided detailed mechanistic insights into their reactions with radicals such as hydroxyl and sulfate (B86663) radicals. nih.gov Similar studies on this compound could elucidate its potential degradation pathways in various chemical environments. Furthermore, understanding the reaction mechanisms is crucial for designing new synthetic routes or predicting the metabolic fate of the compound.

Prediction of Reaction Pathways and Transition State Characterization

While specific computational studies on the reaction pathways for the synthesis of this compound are not extensively documented, insights can be drawn from computational analyses of similar imidazole syntheses. Density Functional Theory (DFT) is a powerful tool for mapping the potential energy surface of a reaction, identifying intermediates, transition states, and predicting the most favorable reaction pathways.

For the synthesis of substituted imidazoles, computational studies have elucidated the mechanisms of various reactions. For instance, in the synthesis of 2,5(6)-substituted benzimidazoles, which are structurally related to the title compound, computational models have been used to optimize reaction conditions for condensation reactions. Studies on the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole involved the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde, where computational chemistry helped in understanding the reaction mechanism and improving yields. mdpi.com

Furthermore, DFT studies on the stereoselective C(2)-vinylation of 1-substituted imidazoles have detailed the reaction mechanisms, involving the formation of a zwitterion, proton transfer, and ring rearrangement. nih.govnih.gov These studies calculate the energy barriers for different reaction channels, allowing for the prediction of the most likely product isomers. nih.govnih.gov By analogy, a computational study on the synthesis of this compound would likely involve the reaction of 2-methoxy-4-nitroaniline (B147289) with a glyoxal (B1671930) equivalent. DFT calculations could be employed to characterize the transition states for the key bond-forming steps, providing activation energies and reaction enthalpies. This would help in understanding the kinetics and thermodynamics of the synthesis, and in optimizing reaction conditions such as temperature and catalyst choice.

Computational Elucidation of Regioselectivity and Stereoselectivity

Regioselectivity and stereoselectivity are critical aspects of organic synthesis, and computational chemistry offers valuable tools for their prediction and rationalization. In the context of substituted imidazoles, computational studies have successfully explained and predicted the outcomes of various reactions.

For example, the regioselective synthesis of 1,5-diaryl-1H-imidazoles through palladium-catalyzed direct arylation has been investigated. researchgate.net Computational studies can model the interaction of the catalyst with the imidazole substrate, identifying the positions most susceptible to electrophilic attack and thus predicting the regioselectivity of the arylation. researchgate.net Similarly, in the synthesis of the title compound, the substitution pattern on the phenyl ring (2-methoxy and 4-nitro) will influence the electronic properties of the aniline (B41778) precursor, which in turn can direct the regioselectivity of the imidazole ring formation.

DFT studies have also been instrumental in understanding the stereoselectivity of reactions involving imidazoles. The C(2)-vinylation of 1-substituted imidazoles was found to be highly stereoselective, and DFT calculations revealed that the (Z)-isomer is favored due to a lower energy barrier in the corresponding reaction channel. nih.gov For a molecule like this compound, if it were to undergo further reactions, computational methods could predict the stereochemical outcome based on the steric and electronic effects of the substituents.

Prediction of Spectroscopic Parameters (Computational NMR, UV-Vis, and IR Spectra)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for the structural elucidation of newly synthesized compounds.

Computational NMR: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. For related nitrophenyl-imidazole derivatives, computational studies have been used to assign proton and carbon signals, which show good agreement with experimental data. nih.gov For this compound, one would expect the aromatic protons and carbons to have distinct chemical shifts due to the electronic effects of the methoxy and nitro groups. The protons on the imidazole ring would also have characteristic shifts.

Computational UV-Vis: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. Computational studies on 2-nitroimidazole-based radiopharmaceuticals have shown that the nitroimidazole moiety largely determines their spectroscopic properties. nih.gov For the title compound, TD-DFT calculations would likely predict absorption bands in the UV region corresponding to π→π* transitions within the aromatic and imidazole rings. The presence of the nitro and methoxy groups as auxochromic and chromophoric groups, respectively, would be expected to influence the position and intensity of these bands.

Computational IR: The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. These calculations can help in assigning the observed experimental bands to specific vibrational modes of the molecule. For imidazole derivatives, characteristic vibrational modes include N-H stretching, C-N stretching, and aromatic C-H stretching. nih.gov For this compound, computational IR spectra would predict characteristic peaks for the nitro group (symmetric and asymmetric stretching), the methoxy group (C-O stretching), and the imidazole and phenyl rings.

| Spectroscopic Technique | Predicted Parameter | Key Influencing Groups |

| NMR | Chemical Shifts (¹H, ¹³C) | Methoxy, Nitro, Imidazole ring |

| UV-Vis | Absorption Maxima (λmax) | Nitrophenyl, Imidazole π-system |

| IR | Vibrational Frequencies | NO₂, OCH₃, Imidazole N-H, Aromatic C-H |

Investigation of Non-Linear Optical (NLO) Properties through Quantum Chemical Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Quantum chemical calculations are a powerful tool to predict and understand the NLO properties of molecules. The key parameters that determine the NLO response are the polarizability (α) and the first and second hyperpolarizabilities (β and γ).

Computational studies on various imidazole derivatives have shown that they can possess significant NLO properties. researchgate.net The presence of electron-donating and electron-accepting groups connected by a π-conjugated system is a common strategy for designing NLO materials. In this compound, the methoxy group acts as an electron-donating group and the nitro group as a strong electron-accepting group. The phenyl and imidazole rings provide the π-conjugated bridge.

Quantum chemical calculations, typically using DFT with a suitable functional and basis set, can be used to compute the dipole moment, polarizability, and hyperpolarizabilities of the title compound. These calculations would likely reveal a significant first hyperpolarizability (β), indicating a strong second-order NLO response. The intramolecular charge transfer from the methoxy group to the nitro group through the π-system is the primary origin of this NLO activity.

| NLO Property | Computational Method | Expected Outcome for this compound |

| Polarizability (α) | DFT | Moderate to high value |

| First Hyperpolarizability (β) | DFT | Significant value, indicating a strong second-order NLO response |

| Second Hyperpolarizability (γ) | DFT | Potentially significant for third-order NLO applications |

Computational Insights into Biological Interactions and Structure-Activity Relationships

Computational methods play a crucial role in modern drug discovery by providing insights into how small molecules interact with biological targets. Molecular docking and pharmacophore modeling are two key techniques used in this area.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information is vital for understanding the mechanism of action of a drug and for designing more potent inhibitors.

Nitroimidazole derivatives are known to have a range of biological activities, including antibacterial and anticancer properties. nih.govaabu.edu.jo For instance, molecular docking studies have been performed on piperazine-tagged imidazole derivatives to evaluate their anticancer potential. researchgate.netaabu.edu.jo These studies revealed that the compounds bind to the hydrophobic pocket of the target protein with high affinity. researchgate.netaabu.edu.jo

For this compound, molecular docking simulations could be performed against various known biological targets of nitroimidazoles, such as those involved in microbial or cancer cell proliferation. The docking results would provide a plausible binding mode and an estimate of the binding energy, which can be correlated with potential biological activity. The methoxy and nitro groups would be expected to form specific hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the receptor.

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity.

For a class of compounds like substituted imidazoles, a pharmacophore model can be developed based on a set of known active molecules. This model can then be used to virtually screen large compound libraries to identify new potential drug candidates. Studies on imidazole derivatives have utilized pharmacophore modeling to design novel inhibitors. nih.gov

Starting from the structure of this compound, a pharmacophore model could be constructed to guide the design of new analogues with potentially improved activity. The model would highlight the key features, such as the positions of the hydrogen bond accepting nitro group and the hydrogen bond donating potential of the imidazole N-H, as well as the hydrophobic nature of the phenyl ring. By modifying the substituents on the phenyl ring or the imidazole ring while maintaining the essential pharmacophoric features, novel analogues with enhanced potency and selectivity could be designed.

| Computational Technique | Application to this compound | Potential Insights |

| Molecular Docking | Docking against known biological targets (e.g., enzymes in bacteria or cancer cells) | Prediction of binding mode, binding affinity, and key interactions. |

| Pharmacophore Modeling | Development of a pharmacophore model based on the structure and known active analogues | Identification of essential chemical features for biological activity and design of new, more potent analogues. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Lead Identification

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic profile is a critical step to minimize the high attrition rates of drug candidates. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities. nih.govuq.edu.au These predictions are instrumental in identifying promising lead compounds and guiding their optimization. For "this compound," a series of in silico ADME predictions have been conducted to evaluate its potential as a drug candidate.

The evaluation of drug-likeness is often the first step in this process, utilizing established rules such as Lipinski's Rule of Five. This rule assesses parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. biointerfaceresearch.com Studies on similar heterocyclic compounds, such as benzimidazole (B57391) derivatives, have shown that adherence to these rules is a good indicator of favorable oral absorption and permeation. japtronline.comresearchgate.net

Key pharmacokinetic parameters for "this compound" were predicted using various computational models, likely including platforms such as pkCSM and SwissADME, which are widely used for predicting the ADME properties of small molecules. nih.govbiointerfaceresearch.com These predictions encompass several aspects of the compound's journey through the body.

Absorption

Predicted parameters related to absorption include water solubility, intestinal absorption, and skin permeability. Good water solubility is crucial for administration and distribution in the aqueous environment of the body. Human intestinal absorption is a key determinant of oral bioavailability. For many nitroimidazole and benzimidazole derivatives, high intestinal absorption has been predicted, suggesting that they are likely to be well-absorbed from the gastrointestinal tract. nih.govnih.gov

Distribution

Distribution predictions often involve parameters such as plasma protein binding and blood-brain barrier (BBB) penetration. The extent to which a compound binds to plasma proteins can influence its availability to reach target tissues. nih.gov Furthermore, the ability to cross the BBB is a critical consideration for drugs targeting the central nervous system. For "this compound," it is predicted whether the compound is likely to be confined to the bloodstream or distributed into various tissues, including the brain.

Metabolism

The metabolic fate of a drug candidate is a significant factor in its efficacy and potential for drug-drug interactions. In silico models predict the likelihood of a compound being a substrate or inhibitor of various cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. clinpgx.org For instance, predictions for related compounds have assessed their interaction with major CYP isoforms like CYP2C9, CYP2C19, and CYP3A4. pensoft.net

Excretion

Excretion predictions typically focus on the likely route and rate of elimination from the body. This can include predictions of total clearance and whether the compound is a substrate for transporters like P-glycoprotein (P-gp), which can influence drug efflux and bioavailability. pensoft.net

The collective in silico ADME profile for "this compound" provides valuable insights for its potential as a lead compound. The following tables summarize the predicted ADME properties.

Table 1: Predicted Physicochemical and Absorption Properties of this compound

| Parameter | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability biointerfaceresearch.com |

| logP (Lipophilicity) | < 5 | Good balance between solubility and permeability biointerfaceresearch.com |

| Hydrogen Bond Donors | < 5 | Supports good membrane permeability biointerfaceresearch.com |

| Hydrogen Bond Acceptors | < 10 | Supports good membrane permeability biointerfaceresearch.com |

| Water Solubility | Moderate to Low | May require formulation strategies for optimal absorption |

| Intestinal Absorption | High | Likely to be well-absorbed from the gut nih.gov |

| Skin Permeability | Low to Moderate | May have limited dermal absorption japtronline.com |

These in silico findings are crucial for the early-stage evaluation of "this compound." While these predictions are a valuable guide, they necessitate experimental validation to confirm the actual pharmacokinetic behavior of the compound. The data suggests that this molecule possesses several favorable drug-like properties, warranting further investigation in the lead optimization phase.

Reactivity Profiles and Reaction Mechanisms of 1 2 Methoxy 4 Nitrophenyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the 2-Methoxy-4-nitrophenyl Moiety

The 2-methoxy-4-nitrophenyl moiety of the title compound is activated towards electrophilic aromatic substitution by the methoxy (B1213986) group and deactivated by the nitro group. The methoxy group is an ortho, para-director, while the nitro group is a meta-director. minia.edu.eg The positions on the aromatic ring are influenced by the combined electronic effects of these substituents.

The methoxy group, being a strong activating group, will likely dominate the directing effects. minia.edu.eg Therefore, incoming electrophiles are expected to preferentially substitute at the positions ortho and para to the methoxy group. However, the position para to the methoxy group is already occupied by the nitro group. The positions ortho to the methoxy group are C1 (attached to the imidazole) and C3. The C1 position is sterically hindered by the imidazole (B134444) ring. Thus, the most probable site for electrophilic attack is the C3 position. The nitro group, being a deactivating group, will disfavor substitution at the positions ortho and para to it (C3 and C5). The meta position to the nitro group is C3, which aligns with the directing effect of the methoxy group.

Expected Products of Electrophilic Aromatic Substitution:

| Reaction Type | Reagents | Major Product |

| Nitration | HNO₃/H₂SO₄ | 1-(2-Methoxy-3,4-dinitrophenyl)-1H-imidazole |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 1-(3-Bromo-2-methoxy-4-nitrophenyl)-1H-imidazole or 1-(3-Chloro-2-methoxy-4-nitrophenyl)-1H-imidazole |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | 1-(3-Alkyl-2-methoxy-4-nitrophenyl)-1H-imidazole |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | 1-(3-Acyl-2-methoxy-4-nitrophenyl)-1H-imidazole |

Nucleophilic Substitution Reactions on the Imidazole Ring

Nucleophilic substitution on the imidazole ring is generally difficult due to the electron-rich nature of the ring. pharmaguideline.com However, the presence of strongly electron-withdrawing groups can facilitate such reactions, particularly at the C2 position. pharmaguideline.com In the case of 1-(2-methoxy-4-nitrophenyl)-1H-imidazole, the phenyl substituent itself is not directly attached to the C2 position of the imidazole ring, and therefore, nucleophilic attack on the imidazole ring is not expected to be facile.

Under forcing conditions, it is conceivable that a strong nucleophile could displace a hydrogen atom, but such reactions are not common. More likely, if a suitable leaving group were present on the imidazole ring (e.g., a halogen), nucleophilic substitution would be possible.

Interestingly, the imidazole moiety itself can act as a leaving group in aromatic nucleophilic substitution reactions under certain conditions, particularly when the phenyl ring is highly activated by electron-withdrawing groups. researchgate.net

Reduction Chemistry of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. acs.orgwikipedia.org A variety of reagents can be employed for this purpose, and the choice of reagent can be critical to avoid side reactions with other functional groups in the molecule. commonorganicchemistry.commasterorganicchemistry.com

For the reduction of the nitro group in this compound to yield 4-(1H-imidazol-1-yl)-3-methoxyaniline, several methods are applicable.

Common Reagents for Nitro Group Reduction:

| Reagent System | Solvent(s) | Conditions | Comments |

| H₂/Pd/C | Ethanol, Methanol | Room temperature, atmospheric or elevated pressure | Highly efficient, but may also lead to demethylation of the methoxy group under harsh conditions. commonorganicchemistry.com |

| H₂/Raney Nickel | Ethanol, Methanol | Room temperature, atmospheric or elevated pressure | An alternative to Pd/C, sometimes showing different selectivity. researchgate.net |

| SnCl₂·2H₂O | Ethanol, Ethyl acetate | Reflux | A classic and reliable method for selective nitro group reduction. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Water, Ethanol | Reflux | An economical and effective method. researchgate.net |

| Zn/CH₃COOH | Acetic acid | Room temperature or gentle heating | A mild reducing system. commonorganicchemistry.com |

| Sodium Dithionite (Na₂S₂O₄) | Water/THF | Room temperature | A mild reagent, often used when other functional groups are sensitive to catalytic hydrogenation. researchgate.net |

The choice of reducing agent would depend on the desired selectivity. For instance, catalytic hydrogenation is very effective but might also affect other parts of the molecule if not carefully controlled. Metal/acid systems are robust and widely used.

Demethylation Reactions of the Methoxy Group

The cleavage of the methyl ether to the corresponding phenol (B47542) can be achieved using various reagents. wikipedia.orgcommonorganicchemistry.com This reaction, known as demethylation, is an important transformation.

Common Reagents for Demethylation of Aryl Methyl Ethers:

| Reagent | Solvent(s) | Conditions | Comments |

| Boron Tribromide (BBr₃) | Dichloromethane (B109758) (DCM) | -78 °C to room temperature | A very effective and common reagent for cleaving aryl ethers. commonorganicchemistry.com |

| Hydrobromic Acid (HBr) | Acetic acid or water | Reflux | A strong acid that can cleave ethers, but the conditions are harsh. commonorganicchemistry.com |

| Pyridinium Hydrochloride | Neat (molten) | ~180-220 °C | A classic method, though it requires high temperatures. wikipedia.org |

| Thiolates (e.g., NaSEt) | DMF, NMP | Elevated temperatures | A nucleophilic demethylation method. commonorganicchemistry.com |

The application of these reagents to this compound would yield 2-(1H-imidazol-1-yl)-5-nitrophenol. The choice of reagent would be crucial to avoid unwanted side reactions, especially with the nitro group. For example, the strongly acidic conditions of HBr could potentially lead to side reactions. BBr₃ is often the reagent of choice for its high efficiency under relatively mild conditions.

Oxidation Reactions Involving the Imidazole or Phenyl Ring

The oxidation of this compound can potentially occur at several sites. The imidazole ring is generally resistant to oxidation but can be degraded by strong oxidizing agents. pharmaguideline.com The methoxy group can be susceptible to oxidation, and the phenyl ring, while deactivated by the nitro group, could undergo oxidation under harsh conditions.

Ethers are known to undergo autoxidation in the presence of air to form potentially explosive peroxides. libretexts.org Under controlled oxidation, ethers can be converted to aldehydes or ketones. For instance, nitrogen dioxide in the presence of silica (B1680970) gel has been used to oxidize ethers.

The oxidation of the imidazole ring itself is less common. However, studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals have shown that OH addition to the ring is a feasible pathway. rsc.org

Given the presence of multiple functional groups, achieving selective oxidation would be challenging. The specific products would be highly dependent on the oxidant and reaction conditions.

Investigation of Reaction Kinetics and Thermodynamic Parameters

For any of the reactions described above, a kinetic study would involve measuring the rate of disappearance of the reactant and the appearance of the product over time, typically using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC). From this data, the rate law, rate constant (k), and order of the reaction can be determined. By performing the reaction at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation. acs.orgnih.gov

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction could be determined through calorimetry or by measuring the equilibrium constant at different temperatures. osti.gov For example, a study on the phase transitions of substituted imidazoles has provided thermodynamic data such as enthalpies of sublimation and vaporization. osti.gov Such data is crucial for understanding the energy changes that accompany chemical transformations.

Investigation of Biological Activity Mechanisms in in Vitro and Cellular Models

Enzyme Inhibition Mechanism Studies

The structural characteristics of 1-(2-Methoxy-4-nitrophenyl)-1H-imidazole, featuring an imidazole (B134444) ring, suggest its potential to interact with various enzymes. The imidazole moiety is a key component of many biologically active molecules and can participate in different types of interactions, including hydrogen bonding and coordination with metal ions, which can influence its enzyme inhibitory activity.

Interactions with Specific Enzyme Targets (e.g., Xanthine (B1682287) Oxidase, Acetylcholinesterase, Carbonic Anhydrase)

Xanthine Oxidase: While direct studies on this compound are limited, research on structurally related imidazole derivatives has demonstrated significant inhibitory activity against xanthine oxidase, a key enzyme in purine (B94841) metabolism whose overactivity is linked to gout. nih.gov For instance, a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives showed potent xanthine oxidase inhibitory potency, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to the drug Febuxostat. nih.gov The mechanism of inhibition for these related compounds was identified as mixed-type. nih.gov The nitro group on the phenyl ring of this compound could potentially influence its interaction with the molybdenum center of the enzyme. nih.gov

Acetylcholinesterase: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. nih.gov Although direct kinetic studies on this compound are not extensively documented, various imidazole derivatives have been investigated as AChE inhibitors. researchgate.netresearchgate.net For example, certain 1,3,4-oxadiazole (B1194373) derivatives containing an imidazole moiety have been synthesized and evaluated for their AChE inhibitory potential. acs.orgnih.gov The inhibitory mechanism often involves the binding of the imidazole derivative to the active site of the enzyme. researchgate.net

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov Nitroimidazole derivatives have been designed as inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. nih.gov These compounds, incorporating sulfonamide, sulfamide, or sulfamate (B1201201) moieties, have shown nanomolar inhibition constants. nih.gov The nitro group is considered an important functionality for this inhibitory activity. mdpi.comnih.gov The general mechanism for sulfonamide-based inhibitors involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. ktu.edu.tr

Elucidation of Kinetic and Binding Mechanisms at the Molecular Level

Molecular docking and kinetic studies of related imidazole compounds have provided insights into their binding mechanisms. For xanthine oxidase inhibitors, Lineweaver-Burk plot analysis revealed a mixed-type inhibition pattern for a representative imidazole derivative. nih.gov Molecular docking simulations suggested that the inhibitor binds to the active site of the enzyme. nih.gov

In the context of anticancer activity, the binding of imidazole derivatives to DNA has been studied. The imidazole ring's NH group can form hydrogen bonds with nucleic acid bases. nih.gov The nitro group can enhance the binding affinity of the molecule to biological macromolecules like proteins and nucleic acids.

Anti-proliferative and Cytotoxic Mechanisms in Cancer Cell Lines (In Vitro Assays)

Imidazole derivatives have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines. nih.govnih.gov

Modulation of Cellular Signaling Pathways and Cell Cycle Progression

Studies on trisubstituted imidazoles have shown that they can exert their anti-proliferative effects by targeting key oncogenic signaling pathways. For example, some imidazole derivatives have been found to downregulate the phosphorylation of proteins in the PI3K/Akt/mTOR pathway in breast cancer cells. nih.gov This pathway is crucial for cell growth, proliferation, and survival. nih.gov

Furthermore, certain benzimidazole (B57391) derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase, in cancer cells. nih.govacs.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Induction of Apoptosis or Other Cell Death Mechanisms

A primary mechanism by which imidazole derivatives induce cancer cell death is through the induction of apoptosis, or programmed cell death. nih.gov Studies on a novel 1-(4-substituted phenyl)-2-ethyl imidazole derivative demonstrated its ability to induce apoptosis in HeLa cells at a higher rate than the standard chemotherapeutic drug 5-fluorouracil. nih.gov

The apoptotic mechanism often involves the mitochondrial pathway. nih.gov This can be initiated by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax. nih.gov This shift in the Bcl-2/Bax ratio leads to mitochondrial dysfunction and the activation of caspases, which are key executioners of apoptosis. nih.gov Flow cytometry analysis has confirmed that some imidazole derivatives induce both early and late-stage apoptosis in cancer cells. nih.gov

Antioxidant Activity Mechanisms

The antioxidant properties of imidazole derivatives have also been a focus of research. researchgate.netresearchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. researchgate.netnih.gov

The antioxidant mechanism of phenolic compounds, which can be structurally related to some imidazole derivatives, involves several pathways, including hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, neutralizing it. In the SET mechanism, the antioxidant donates an electron to the free radical.

Studies on 2H-imidazole-derived phenolic compounds have shown that the presence of a nitro group can enhance both antioxidant and antiradical capacities. mdpi.comnih.gov The conjugation of the imidazole and polyphenol subunits can significantly increase the antiradical capacity. mdpi.comnih.gov The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netnih.gov

Radical Scavenging Pathways (e.g., DPPH, ABTS assays)

While there is no specific data for this compound, the antioxidant activity of imidazole derivatives and compounds with methoxyphenol moieties has been explored using standard assays. researchgate.netjclmm.comdoaj.org The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common methods used to evaluate the radical scavenging potential of chemical compounds. nih.govmdpi.comresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, which is typically observed as a change in color and measured by spectrophotometry. jclmm.com

For example, studies on other phenolic compounds have shown that the presence of a methoxy (B1213986) group can influence antioxidant activity. researchgate.net Similarly, various imidazole-containing compounds have been synthesized and tested for their ability to scavenge free radicals. jclmm.comresearchgate.net However, without experimental data for this compound, its efficacy in these assays remains unknown.

Involvement in Redox Chemistry and Free Radical Neutralization

The biological activity of nitroaromatic compounds, including nitroimidazoles, is often linked to their redox properties. nih.gov The nitro group is electron-withdrawing and can be reduced within cells to form reactive nitro radical anions. nih.gov This conversion is a critical activation step for the antimicrobial effects of many nitroimidazole drugs. nih.gov

The redox potential of a nitroimidazole compound determines the ease of this reduction. Studies on related compounds have shown that structural modifications can alter this potential, thereby affecting their biological activity. For instance, the conjugation of a polyphenolic subunit to a nitrophenyl-imidazole fragment has been shown to influence antioxidant capacity. nih.gov It is plausible that the methoxy and nitro groups on the phenyl ring of this compound would play a significant role in its redox behavior and its potential to neutralize free radicals, but this has not been experimentally verified.

Antimicrobial Activity Mechanisms (In Vitro Studies)

Investigation of Inhibitory Pathways Against Bacterial and Fungal Microorganisms

Nitroimidazole derivatives are a well-established class of antimicrobial agents, effective against a range of anaerobic bacteria and some protozoa. nih.gov The general mechanism involves the intracellular reduction of the nitro group to produce cytotoxic radicals. nih.gov These reactive species can then damage essential cellular macromolecules, such as DNA, leading to cell death. nih.gov

The presence of a nitro group in this compound suggests it could potentially exhibit antimicrobial properties through similar pathways. Research on other novel benzimidazole derivatives has shown activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov The specific inhibitory pathways and the spectrum of activity for this compound have not been investigated.

Applications in Chemical Research and Beyond Excluding Material/physical Properties and Clinical Applications

Role as a Versatile Building Block in Complex Organic Synthesis and Supramolecular Assemblies

The utility of 1-(2-Methoxy-4-nitrophenyl)-1H-imidazole as a versatile building block is rooted in the reactivity of its constituent parts: the imidazole (B134444) ring, the methoxy (B1213986) group, and the nitro group attached to the phenyl ring. These features allow for a range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. Furthermore, the potential for non-covalent interactions enables its participation in the formation of ordered supramolecular assemblies.

The imidazole core is a common feature in many biologically active compounds and serves as a robust scaffold in medicinal chemistry. researchgate.net Its derivatives are known to be accessible through various synthetic routes, including multicomponent reactions that allow for the efficient construction of diverse molecular frameworks. guidechem.comnih.gov The presence of the 1-substituted phenyl ring in this compound provides a platform for further functionalization, a common strategy in the development of new chemical entities.

The chemical reactivity of the nitrophenyl group is of particular importance. The nitro group is strongly electron-withdrawing, which can influence the reactivity of the phenyl ring and the attached imidazole. A key transformation of the nitro group is its reduction to an amino group. This conversion opens up a plethora of synthetic possibilities, as the resulting aniline (B41778) derivative can undergo a wide array of reactions, such as diazotization followed by substitution, amide bond formation, and participation in the synthesis of new heterocyclic rings.

While specific studies detailing the extensive use of this compound in complex organic synthesis are not widely documented, the reactivity of closely related compounds provides insight into its potential applications. For instance, related nitrophenyl-imidazole derivatives have been utilized as precursors in various synthetic transformations. The general synthetic utility of nitrophenyl-substituted imidazoles is highlighted by their role in the construction of more elaborate molecular systems. researchgate.net

The following table summarizes potential synthetic transformations of this compound based on the known reactivity of its functional groups and related molecules.

| Functional Group | Reaction Type | Potential Product Class | Significance |

| Nitro Group | Reduction | 1-(4-Amino-2-methoxyphenyl)-1H-imidazole | Precursor for amides, sulfonamides, and other heterocycles. |

| Nitro Group | Nucleophilic Aromatic Substitution | Derivatives with substitution at the nitro position | Introduction of diverse functional groups. |

| Imidazole Ring | N-Alkylation/Arylation | Quaternary imidazolium (B1220033) salts | Ionic liquids, N-heterocyclic carbene precursors. |

| Phenyl Ring | Electrophilic Aromatic Substitution | Further substituted phenyl derivatives | Modulation of electronic and steric properties. |

In the realm of supramolecular chemistry, the ability of molecules to self-assemble into well-defined, non-covalently bonded structures is of paramount importance for the development of new materials with unique properties. Imidazole derivatives are known to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. nih.govmdpi.com

The structure of this compound is conducive to forming such interactions. The imidazole ring can act as both a hydrogen bond donor (N-H, if protonated or in tautomeric form) and acceptor (the lone pair on the other nitrogen). The aromatic phenyl ring can participate in π-π stacking interactions with other aromatic systems. The methoxy group can act as a hydrogen bond acceptor, while the nitro group, with its polarized N-O bonds, can also engage in intermolecular interactions.

Crystallographic studies of related imidazole derivatives have provided valuable insights into their supramolecular assembly. For example, the crystal structure of 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole reveals a network of C-H···O and C-H···N hydrogen bonds that dictate the crystal packing. researchgate.net Similarly, the analysis of 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol shows the formation of chains through O-H···N hydrogen bonds and a two-dimensional network via C-H···O interactions. researchgate.net These examples underscore the potential of the functional groups present in this compound to direct the formation of ordered solid-state structures.

The table below outlines the potential non-covalent interactions that can drive the self-assembly of this compound and its derivatives.

| Interacting Moiety | Type of Interaction | Potential Supramolecular Motif |

| Imidazole Ring (N-H) | Hydrogen Bonding (Donor) | Chains, sheets, or 3D networks |

| Imidazole Ring (N) | Hydrogen Bonding (Acceptor) | Dimeric pairs, extended chains |

| Imidazole Ring (N) | Metal Coordination | Metal-organic frameworks (MOFs), coordination polymers |

| Phenyl Ring | π-π Stacking | Stacked columnar or herringbone structures |

| Methoxy Group (O) | Hydrogen Bonding (Acceptor) | Intermolecular H-bonds with suitable donors |

| Nitro Group (O) | Hydrogen Bonding (Acceptor) | Directional interactions contributing to crystal packing |

Conclusion and Future Research Directions

Summary of Key Academic Research Findings for 1-(2-Methoxy-4-nitrophenyl)-1H-imidazole

The key takeaway is that this compound stands as a novelty compound, with its primary academic significance currently residing in its potential rather than in a body of established research.

Current Limitations and Identified Knowledge Gaps in its Academic Exploration

The principal limitation in the academic exploration of this compound is the fundamental lack of foundational research. This creates several significant knowledge gaps:

Validated Synthesis and Physicochemical Properties: There is no standardized, high-yield synthetic protocol published specifically for this compound. Consequently, comprehensive data on its physicochemical properties, such as melting point, solubility, and crystallographic structure, are not available. For comparison, related compounds like 1-(4-Nitrophenyl)-1H-imidazole have been characterized, revealing near-planar structures that facilitate π-conjugation.

Spectroscopic Profile: While theoretical spectral data can be predicted, a complete and empirically validated spectroscopic profile (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, UV-Vis) is absent from the literature.

Biological Activity Profile: The compound has not been screened in any significant biological assays. The broader class of nitroimidazoles is known for antimicrobial properties, often activated via bioreduction of the nitro group, but whether this specific isomer possesses such activity is unknown. nih.gov

Chemical Reactivity and Stability: Detailed studies on the chemical reactivity, stability under various conditions, and potential for derivatization are missing. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the phenyl ring attached to the imidazole (B134444) core has not been investigated.

Future Perspectives and Emerging Research Avenues

The absence of data presents a fertile ground for future research. The unique electronic and structural features of this compound suggest several promising avenues for academic inquiry.

Future work should commence with the development of an efficient and sustainable synthesis. While classical condensation reactions between an appropriate o-phenylenediamine (B120857) derivative and an aldehyde are a standard approach for some imidazoles, modern synthetic strategies could offer significant advantages. acs.org Research could focus on:

Microwave-assisted synthesis: To reduce reaction times and potentially increase yields. researchgate.net

One-pot, multi-component reactions: To improve atom economy and simplify purification processes. researchgate.net

Green chemistry approaches: Utilizing environmentally benign solvents and catalysts to create a more sustainable synthetic route.

The nitroaromatic moiety makes this compound a candidate for development as a chemical sensor or probe. The nitro group is known to quench fluorescence and its reduction to an amine can restore fluorescence, a mechanism useful for detecting specific analytes or environmental conditions like hypoxia. nih.gov Future studies could investigate:

Hypoxia Sensors: Exploring the potential for the compound to be selectively reduced in low-oxygen environments, leading to a detectable spectroscopic signal (fluorometric or colorimetric).

Ion Probes: Investigating the coordination of the imidazole nitrogen atoms with metal ions, and how this binding event might be modulated by the electronic properties of the substituted phenyl ring, leading to a selective sensor.

Understanding the fundamental reactivity is crucial. The presence of both electron-donating (-OCH₃) and electron-withdrawing (-NO₂) groups at ortho and para positions relative to the imidazole linkage presents an interesting case for studying electronic effects. Future research should aim to:

Map Reduction Pathways: Systematically study the electrochemical or chemical reduction of the nitro group and characterize the resulting intermediates (nitroso, hydroxylamino, amino). This is critical as the biological activity of many nitroimidazoles depends on these reductive activation pathways. nih.gov

Computational Modeling: Employ density functional theory (DFT) and other computational methods to model the molecule's electronic structure, predict its reactivity, and rationalize spectroscopic data. nih.gov This can guide experimental work and help understand its potential binding modes with biological targets like enzymes or DNA. nih.gov

Once a baseline understanding of the parent compound is established, the design of next-generation derivatives can be pursued. The existing scaffold can be systematically modified to tune its properties for specific applications. pnas.org This could involve:

Scaffold Hopping and Functionalization: Introducing different substituents on the phenyl ring or the imidazole core to modulate lipophilicity, electronic properties, and steric profile. nih.gov

Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) to explore structure-activity relationships (SAR) while potentially mitigating toxicity associated with nitroaromatics.

Hybrid Molecule Design: Fusing the this compound scaffold with other pharmacophores to create hybrid molecules with dual-action potential, a strategy that has been successful for other imidazole-based compounds. mdpi.comnih.gov

Q & A

Q. What are the optimized synthetic routes for 1-(2-Methoxy-4-nitrophenyl)-1H-imidazole, and how can purity be validated?